molecular formula C14H16N2O2 B7565086 5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide

5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B7565086
M. Wt: 244.29 g/mol
InChI Key: ZTIJCJNLMOVWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide is a chemical compound with a molecular formula of C16H18N2O2. It is also known as ABT-288 and is a selective histamine H3 receptor antagonist. The compound has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Mechanism of Action

ABT-288 works by blocking the histamine H3 receptor, which is found in the central nervous system. The H3 receptor is involved in regulating the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. By blocking the H3 receptor, ABT-288 increases the release of these neurotransmitters, which can improve cognitive function.
Biochemical and Physiological Effects
ABT-288 has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex, which is an area of the brain involved in cognitive function. The compound also increases the release of glutamate, which is a neurotransmitter involved in learning and memory. ABT-288 has been shown to improve working memory, attention, and executive function in animal models and humans.

Advantages and Limitations for Lab Experiments

One advantage of using ABT-288 in lab experiments is its selectivity for the histamine H3 receptor. This means that it can be used to study the effects of blocking this receptor specifically, without affecting other receptors. However, one limitation is its low yield in synthesis, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for research on ABT-288. One direction is to study its potential use in treating other cognitive disorders, such as traumatic brain injury and Parkinson's disease. Another direction is to study its long-term effects on cognitive function and brain structure. Additionally, further research is needed to optimize the synthesis method of ABT-288 to increase yield and reduce cost.

Synthesis Methods

The synthesis of ABT-288 involves several steps. The first step is the preparation of 2-methylphenethylamine, which is then reacted with 5-methyl-2-nitrobenzoic acid to form the corresponding amide. The amide is then reduced to the amine using lithium aluminum hydride. The final step involves the cyclization of the amine with ethyl oxalyl chloride to form the oxazole ring. The yield of ABT-288 using this method is around 20%.

Scientific Research Applications

ABT-288 has been extensively studied for its potential use in treating cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and ADHD. In a clinical trial with healthy human subjects, ABT-288 improved working memory and attention. The compound has also been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive and negative symptoms associated with the disorder.

properties

IUPAC Name

5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9-6-4-5-7-12(9)11(3)15-14(17)13-8-10(2)18-16-13/h4-8,11H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIJCJNLMOVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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